molecular formula C11H9NOS B8653640 3-(Amino-benzoyl)thiophene

3-(Amino-benzoyl)thiophene

Cat. No. B8653640
M. Wt: 203.26 g/mol
InChI Key: VUMAJNCFORYAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04783472

Procedure details

The 3-(2-thenoyl)aniline may be prepared as follows: Stannous chloride in the dihydrate form (22.8 g) is added, at a temperature in the vicinity of 4° C., to a suspension of 3-(2-thenoyl)nitrobenzene (6.8 g) in a 3.7N solution (130 cc) of hydrogen chloride in ethanol, in the course of 40 minutes. After stirring at a temperature in the vicinity of 4° C. for 1 hour and then at a temperature in the vicinity of 20° C. for 1 hour, the solution obtained is heated at a temperature in the vicinity of 78° C. for 1 hour. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. The residue obtained is taken up with a mixture of distilled water (50 cc) and diethyl ether (100 cc), to which an aqueous 10N sodium hydroxide solution (130 cc) is added at a temperature in the vicinity of 15° C. The organic phase is separated and the aqueous phase is extracted 4 times with diethyl ether (400 cc in total). The ether extracts are combined, washed 3 times with distilled water (300 cc in total), dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 40° C. 2-(3-Thenoyl)aniline (5.7 g) in the form of yellow crystals m.p. 105° C., is thereby obtained.
Name
3-(2-thenoyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C([C:8]2[CH:9]=[C:10]([NH:14]C(C3C=CN4C=3CSC4C3C=NC=CC=3)=O)[CH:11]=[CH:12][CH:13]=2)=O)SC=CC=1.[C:31]1(C(C2C=C([N+]([O-])=O)C=CC=2)=O)[S:35][CH:34]=[CH:33]C=1.Cl.[OH-].[Na+].[CH2:50]([OH:52])[CH3:51]>C(OCC)C.O>[CH:31]1[S:35][CH:34]=[CH:33][C:51]=1[C:50]([C:11]1[CH:12]=[CH:13][CH:8]=[CH:9][C:10]=1[NH2:14])=[O:52] |f:3.4|

Inputs

Step One
Name
3-(2-thenoyl)aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CS1)C(=O)C=1C=C(C=CC1)NC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.8 g
Type
reactant
Smiles
C1(=CC=CS1)C(=O)C=1C=C(C=CC1)[N+](=O)[O-]
Name
solution
Quantity
130 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
After stirring at a temperature in the vicinity of 4° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at a temperature in the vicinity of 20° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution obtained
TEMPERATURE
Type
TEMPERATURE
Details
is heated at a temperature in the vicinity of 78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
CUSTOM
Type
CUSTOM
Details
The residue obtained
ADDITION
Type
ADDITION
Details
is added at a temperature in the vicinity of 15° C
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted 4 times with diethyl ether (400 cc in total)
WASH
Type
WASH
Details
washed 3 times with distilled water (300 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
ADDITION
Type
ADDITION
Details
treated with decolourizing charcoal (0.5 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 40° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=C(C=CS1)C(=O)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.